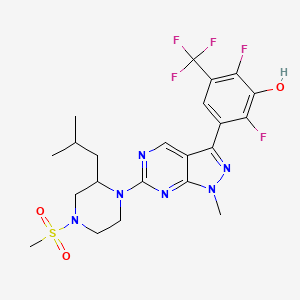

Hsd17B13-IN-26

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25F5N6O3S |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

2,6-difluoro-3-[1-methyl-6-[2-(2-methylpropyl)-4-methylsulfonylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C22H25F5N6O3S/c1-11(2)7-12-10-32(37(4,35)36)5-6-33(12)21-28-9-14-18(30-31(3)20(14)29-21)13-8-15(22(25,26)27)17(24)19(34)16(13)23/h8-9,11-12,34H,5-7,10H2,1-4H3 |

InChI Key |

CIFWAMHTHSDRET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, sparking significant interest in the development of small molecule inhibitors.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized compound BI-3231 as a representative example.

Core Mechanism of HSD17B13 and its Inhibition

HSD17B13 is an enzyme involved in the metabolism of steroids, fatty acids, and retinol.[4] It is localized to lipid droplets within hepatocytes.[2] The precise physiological substrates and the full extent of its biological functions are still under active investigation. However, its upregulation in NAFLD suggests a role in hepatic lipid accumulation.[2]

The therapeutic rationale for inhibiting HSD17B13 is based on the observation that its enzymatic activity contributes to the pathogenesis of liver disease. Inhibition of HSD17B13 is expected to mimic the protective effects observed in individuals with loss-of-function genetic variants. The primary mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity.

Quantitative Data on HSD17B13 Inhibition

The following table summarizes the in vitro potency of the selective HSD17B13 inhibitor, BI-3231.

| Compound | Target | Assay Condition | IC50 (nM) | Reference |

| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 | |

| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 13 |

Signaling Pathways and Proposed Mechanisms of Action

Inhibition of HSD17B13 is thought to impact several key pathways involved in liver pathophysiology.

Retinol Metabolism and Hepatic Stellate Cell Activation

HSD17B13 is implicated in retinol (Vitamin A) metabolism within the liver. It is proposed to catalyze the conversion of retinol to retinaldehyde.[4] An accumulation of retinyl esters in hepatic stellate cells (HSCs) is associated with their activation, a key event in the development of liver fibrosis. By inhibiting HSD17B13, the production of retinaldehyde may be reduced, thereby preventing HSC activation and subsequent fibrosis.

Lipid Metabolism and Steatosis

HSD17B13 is associated with lipid droplets and its expression is upregulated in NAFLD.[2] It is thought to play a role in hepatic lipid accumulation. Mechanistically, HSD17B13 may influence the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis.[4] By inhibiting HSD17B13, the lipogenic activity in hepatocytes may be reduced, leading to a decrease in hepatic steatosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further research.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

-

Objective: To identify small molecule inhibitors of HSD17B13.

-

Methodology:

-

Recombinant human HSD17B13 protein is purified.

-

An enzymatic assay is established using a known substrate, such as estradiol, and the cofactor NAD+.

-

The conversion of the substrate is monitored, often by measuring the production of NADH, which can be detected by fluorescence or luminescence.

-

A library of chemical compounds is screened in a high-throughput format (e.g., 384- or 1536-well plates).

-

Compounds that significantly reduce the enzymatic activity are identified as "hits."

-

Hit compounds are then subjected to dose-response analysis to determine their IC50 values.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of an inhibitor with HSD17B13 in a cellular context.

-

Methodology:

-

Hepatocytes are treated with the HSD17B13 inhibitor or a vehicle control.

-

The cells are lysed, and the lysate is divided into aliquots.

-

Aliquots are heated to a range of temperatures.

-

The soluble fraction of the lysate is separated from the precipitated proteins by centrifugation.

-

The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or mass spectrometry.

-

Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

-

Conclusion

The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NAFLD and NASH. The mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, which is believed to ameliorate liver injury by impacting lipid and retinol metabolism, thereby reducing steatosis and preventing the activation of fibrogenic pathways. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools to further elucidate the biological functions of HSD17B13 and to advance novel therapies for chronic liver disease. Further research is warranted to fully understand the intricate signaling pathways governed by HSD17B13 and the long-term consequences of its inhibition.

References

- 1. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective HSD17B13 Inhibitor: A Comprehensive Technical Guide on BI-3231

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of BI-3231, a potent and selective chemical probe for HSD17B13, intended to serve as a valuable resource for researchers in the field. While the specific compound "Hsd17B13-IN-26" is not publicly documented, BI-3231 represents a well-characterized tool for studying the biological function and therapeutic potential of HSD17B13 inhibition.

Chemical Structure and Properties of BI-3231

BI-3231 is a novel small molecule inhibitor of HSD17B13. Its chemical and physical properties are summarized in the tables below.

Chemical Properties

| Property | Value |

| IUPAC Name | 1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-1,3-diazinane-2,4-dione |

| Molecular Formula | C₁₆H₁₄F₂N₄O₃S |

| Molecular Weight | 380.37 g/mol |

| CAS Number | 2894848-07-6 |

| SMILES | O=C(N(CC)C(C(C)=C1)=O)N1CC2=NN=C(C3=C(F)C(O)=C(F)C=C3)S2 |

| InChI Key | XKDHFIPNTTUSIA-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Good water solubility. Sparingly soluble in DMSO (1-10 mg/ml).[1] |

| Permeability | Good permeability[2] |

| Metabolic Stability | Medium metabolic stability in human and mouse hepatocytes. High metabolic stability in liver microsomes.[2] |

Biological Activity

BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13. Its inhibitory activity has been characterized in both biochemical and cellular assays. On-target binding has been confirmed using thermal shift assays.[2][3]

In Vitro Inhibitory Activity

| Target | Assay Type | IC₅₀ | Kᵢ |

| Human HSD17B13 | Enzymatic | 1 nM[4] | 0.7 nM[1][5] |

| Mouse HSD17B13 | Enzymatic | 13 nM[4] | - |

| Human HSD17B13 | Cellular (HEK293) | 11 ± 5 nM | - |

BI-3231 exhibits excellent selectivity for HSD17B13 over the closely related homolog HSD17B11 (IC₅₀ > 10 µM).[6] Interestingly, the binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD⁺, indicating an uncompetitive mode of inhibition with respect to NAD⁺.[2][3]

Experimental Protocols

Biochemical HSD17B13 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro potency of inhibitors against purified HSD17B13.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD⁺ (cofactor)

-

Test compound (e.g., BI-3231)

-

Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Detection reagent (e.g., NAD-Glo™ Assay from Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.

-

Add the HSD17B13 enzyme, estradiol, and NAD⁺ in assay buffer to the wells.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and add the NAD-Glo™ detection reagent according to the manufacturer's instructions.

-

Incubate to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular HSD17B13 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds in a cellular context.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Estradiol

-

Test compound (e.g., BI-3231)

-

384-well cell culture plates

-

LC-MS/MS system for estrone detection

Procedure:

-

Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in DMSO and add them to the cells.

-

Incubate the cells with the compound for a short period (e.g., 30 minutes) at 37°C.

-

Add estradiol to the wells to initiate the enzymatic reaction within the cells.

-

Incubate for a suitable time (e.g., 3 hours) at 37°C.

-

Collect the cell supernatant.

-

Analyze the concentration of the product, estrone, in the supernatant using a validated LC-MS/MS method.

-

Calculate the percent inhibition of estrone formation at each compound concentration and determine the cellular IC₅₀ value.

Signaling Pathways and Mechanisms

HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes. Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[7] The enzyme is involved in hepatic lipid metabolism, and its inhibition is thought to be protective against liver damage.

Proposed HSD17B13 Signaling in NAFLD

The diagram below illustrates the proposed role of HSD17B13 in the progression of NAFLD. In the liver, the transcription factor SREBP-1c, a key regulator of lipogenesis, induces the expression of HSD17B13. HSD17B13, in turn, is thought to promote lipid accumulation and the formation of lipid droplets, contributing to steatosis. By inhibiting HSD17B13, compounds like BI-3231 can potentially disrupt this pathological process.

Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of HSD17B13 inhibitors like BI-3231.

Caption: A generalized workflow for HSD17B13 inhibitor development.

Conclusion

BI-3231 is a valuable, well-characterized chemical probe for interrogating the biology of HSD17B13. Its high potency, selectivity, and demonstrated cellular activity make it an excellent tool for in vitro and potentially in vivo studies aimed at understanding the role of HSD17B13 in liver disease and for validating this enzyme as a therapeutic target. This guide provides a comprehensive summary of its properties and the methodologies used for its characterization, which should aid researchers in designing and interpreting their experiments.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

Hsd17B13-IN-26: A Technical Overview of Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a range of liver diseases, including non-alcoholic steatohepatitis (NASH), metabolic dysfunction-associated steatohepatitis (MASH), and liver fibrosis.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression.[1][4] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. This technical guide focuses on Hsd17B13-IN-26, a potent inhibitor of HSD17B13, detailing its binding affinity, target engagement, and the experimental protocols used for its characterization. This compound is an exemplified compound (Example 26) from a patent application by Enanta Pharmaceuticals.[1][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Substrate | IC50 (µM) |

| Biochemical Assay | Recombinant Human HSD17B13 | Not Specified | < 0.1[5] |

| Cellular Assay | HSD17B13 (overexpressed in HEK293T cells) | Not Specified | < 0.1[5] |

Experimental Protocols

A detailed understanding of the methodologies used to assess the binding and activity of Hsd17B13 inhibitors is crucial for the interpretation of the data and the design of future experiments.

Recombinant Enzyme Inhibition Assay (Rapid-Fire Mass Spectrometry)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HSD17B13.

-

Enzyme and Substrates : The assay utilizes recombinant human HSD17B13. While the specific substrate for the testing of this compound was not detailed, typical substrates used in HSD17B13 assays include estradiol or leukotriene B4 (LTB4).[6][7] The cofactor NAD+ is also required for the enzymatic reaction.[7]

-

Assay Principle : The enzyme, substrate, cofactor, and test compound (this compound) are incubated together. The enzymatic reaction, the conversion of the substrate to its product, is then quenched.

-

Detection Method : Rapid-Fire Mass Spectrometry (RF/MS) is employed for high-throughput detection of the product formed.[5][7] This technique allows for rapid analysis of the reaction mixture, quantifying the amount of product and thereby the extent of enzyme inhibition.

-

Data Analysis : The concentration of the inhibitor that reduces the enzyme activity by 50% is determined and reported as the IC50 value.

Cellular Target Engagement Assay

This assay confirms that the inhibitor can access and engage its target within a cellular context.

-

Cell Line : Human Embryonic Kidney 293T (HEK293T) cells are engineered to stably overexpress human HSD17B13.[5][6]

-

Assay Principle : The engineered cells are treated with varying concentrations of the test compound. A suitable substrate, such as estradiol, is then added to the cells.[6]

-

Detection Method : After a defined incubation period, the cells are lysed, and the amount of product formed is quantified using Rapid-Fire Mass Spectrometry (RF/MS).[5]

-

Data Analysis : The IC50 value is calculated, representing the concentration of the inhibitor that achieves 50% inhibition of HSD17B13 activity within the cells.

Visualizations

Experimental Workflow for Biochemical IC50 Determination

Caption: Workflow for determining the biochemical IC50 of this compound.

Cellular Target Engagement Workflow

References

- 1. drughunter.com [drughunter.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. origene.com [origene.com]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]

- 6. enanta.com [enanta.com]

- 7. enanta.com [enanta.com]

Technical Whitepaper: Pharmacokinetics and Pharmacodynamics of HSD17B13 Inhibition

Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-26" is not publicly available. This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibition by summarizing available data for two representative investigational inhibitors: the small molecule BI-3231 and the small interfering RNA (siRNA) therapeutic rapirosiran .

Introduction to HSD17B13 as a Therapeutic Target

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[3][4] These genetic findings have highlighted HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3][5] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.[6]

Pharmacokinetics of HSD17B13 Inhibitors

The pharmacokinetic profiles of HSD17B13 inhibitors vary significantly based on their modality (e.g., small molecule vs. siRNA). Below are summaries for BI-3231 and rapirosiran.

BI-3231 (Small Molecule Inhibitor)

BI-3231 is a potent and selective small molecule inhibitor of HSD17B13.[3][5] Its pharmacokinetic properties have been characterized in preclinical in vitro and in vivo models.

Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of BI-3231

| Parameter | Species | Value | Reference |

| In Vitro Properties | |||

| Hepatocyte Stability (% QH) | Human / Mouse | 58 / 57 | [7] |

| Plasma Protein Binding (%) | Human / Mouse | 96.9 / 91.9 | [7] |

| In Vivo Mouse PK | |||

| Clearance (% QH) | Mouse | 126.7 | [7] |

| Volume of Distribution (Vss) | Mouse | 1.4 L/kg | [7] |

| Mean Residence Time (IV) | Mouse | 0.2 h | [7] |

| Tmax (Oral) | Mouse | 0.25 h | [7] |

| Oral Bioavailability (F) | Mouse | 10% | [1][7] |

| In Vivo Rat PK | |||

| Clearance | Rat | Biphasic and rapid | [8] |

QH = Hepatic Blood Flow

In vivo pharmacokinetic studies in rodents revealed that BI-3231 has a more rapid plasma clearance than predicted from in vitro hepatocyte studies.[5][9] Despite its rapid clearance from plasma, BI-3231 shows significant accumulation and retention in the liver, the primary site of target engagement.[5][10] This extensive liver distribution is a desirable characteristic for a drug targeting a hepatic enzyme.[5]

Rapirosiran (siRNA Therapeutic)

Rapirosiran is an N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) designed to specifically target and degrade HSD17B13 mRNA in hepatocytes.[11][12]

Table 2: Clinical Pharmacokinetic Parameters of Rapirosiran

| Parameter | Population | Observation | Reference |

| Plasma Concentration | Healthy Adults | Declined rapidly by 24 hours post-dose | [11] |

| Excretion | Healthy Adults | 17% - 37% of the dose excreted in urine | [11] |

The GalNAc conjugation facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor, leading to efficient uptake in the liver.

Pharmacodynamics of HSD17B13 Inhibition

The pharmacodynamic effects of HSD17B13 inhibitors are assessed by measuring target engagement (i.e., reduction in HSD17B13 levels or activity) and downstream effects on biomarkers of liver health.

BI-3231

In vitro studies have demonstrated that BI-3231 can reduce the lipotoxic effects of palmitic acid in both human and mouse hepatocytes.[2] Treatment with BI-3231 resulted in decreased triglyceride accumulation, improved cell proliferation and differentiation, and increased mitochondrial respiratory function.[2]

Rapirosiran

A Phase 1 clinical trial evaluated the pharmacodynamics of rapirosiran in adults with MASH.[11]

Table 3: Pharmacodynamic Effects of Rapirosiran in MASH Patients

| Endpoint | Dose Group | Result | Reference |

| Liver HSD17B13 mRNA | 400 mg | Median reduction of 78% at 6 months | [11] |

These results demonstrate a robust and dose-dependent reduction of the target mRNA in the liver, confirming the mechanism of action for this RNA interference therapeutic.[11]

Experimental Protocols and Methodologies

In Vivo Pharmacokinetics of BI-3231 in Mice

-

Objective: To determine the pharmacokinetic profile and tissue distribution of BI-3231.

-

Methodology:

-

A single dose of BI-3231 was administered to mice either intravenously (1.9 mg/kg) or orally (19 mg/kg).[7]

-

Blood samples were collected at various time points post-administration.

-

For tissue distribution, mice were administered a single oral dose (50 µmol/kg), and plasma and liver tissue were collected over 72 hours.[10]

-

The concentration of BI-3231 in plasma and liver homogenates was quantified using an appropriate analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters were calculated from the concentration-time data.

-

Phase 1 Clinical Trial of Rapirosiran (ALN-HSD-001)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of rapirosiran.[11]

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study in two parts.[11]

-

Part A Methodology (Healthy Adults):

-

Part B Methodology (MASH Patients):

Visualizations: Pathways and Workflows

References

- 1. Pardon Our Interruption [opnme.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of Hsd17B13 Inhibition in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, liver-specific therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. A member of the HSD17B superfamily, this lipid droplet-associated enzyme is paradoxically linked to disease progression through its enzymatic activity. Landmark human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. This protective effect has spurred the development of HSD17B13 inhibitors as a promising therapeutic strategy. This guide provides an in-depth overview of the molecular pathways, the impact of inhibition on lipid metabolism, and key experimental protocols for investigating HSD17B13.

HSD17B13: A Lipid Droplet-Associated Enzyme

HSD17B13 is a protein predominantly expressed in hepatocytes and localizes to the surface of lipid droplets (LDs), organelles central to lipid storage and metabolism.[1][2] While its precise endogenous substrate remains a subject of investigation, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3][4] This enzymatic function is dependent on its localization to lipid droplets.[4] Unlike other genetic risk factors for NAFLD that increase disease risk, inactivating variants of HSD17B13 are protective, making its inhibition a focal point for drug development.[2][5]

Genetic Evidence for the Protective Role of HSD17B13 Inactivation

The primary impetus for targeting HSD17B13 comes from large-scale human genome-wide association studies (GWAS). The most well-characterized variant, rs72613567, creates a splice variant that results in a truncated, inactive protein.[1] Individuals carrying this variant show a significantly lower risk of developing severe liver disease.

| Genetic Variant | Population | Associated Protection | Odds Ratio (OR) / Hazard Ratio (HR) |

| rs72613567 (TA allele) | European Descent | Reduced risk of NASH cirrhosis (heterozygotes) | OR: 0.74 |

| European Descent | Reduced risk of NASH cirrhosis (homozygotes) | OR: 0.51 | |

| European Descent | Reduced risk of alcoholic cirrhosis (heterozygotes) | OR: 0.58 | |

| European Descent | Reduced risk of alcoholic cirrhosis (homozygotes) | OR: 0.27 | |

| rs6834314 (G allele) | Multi-ethnic Asian | Lower odds of NASH | P < 0.05 |

| Multi-ethnic Asian | Lower incidence of liver-related complications | HR: 0.01 |

Table 1: Summary of key human genetic studies showing the protective effect of HSD17B13 loss-of-function variants. Data compiled from multiple sources.[1][6]

Molecular Pathways and Regulation

The expression of HSD17B13 is intricately linked to key regulators of hepatic lipogenesis. The nuclear receptor Liver X receptor-α (LXR-α) induces HSD17B13 expression via the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.[1][7] In turn, HSD17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that could potentially drive hepatic lipid accumulation under conditions of metabolic stress.[1] Conversely, activation of PPARα, which promotes fatty acid oxidation, suppresses HSD17B13 expression.[1]

Effects of HSD17B13 Activity on Lipid Metabolism

Preclinical Models: A Tale of Contradiction

While human genetics provide a clear direction, preclinical animal models have yielded complex and sometimes conflicting results. Overexpression of HSD17B13 in the livers of mice consistently promotes fat accumulation and exacerbates diet-induced steatosis.[8] However, studies using HSD17B13 knockout (KO) mice have not uniformly replicated the protective phenotype seen in humans, with some studies showing no protection from diet-induced liver injury and others even suggesting that a deficiency can trigger steatosis and inflammation.[9][10][11] These discrepancies may highlight differences in lipid metabolism between species or suggest that the human loss-of-function variants may have effects beyond simple inactivation.[10]

| Model | Key Findings (vs. Control) |

| Adenovirus-mediated Overexpression (Mouse) | Induced fatty liver; Increased hepatic triglycerides.[8] |

| HSD17B13 Knockout (Mouse) | Increased hepatic triglyceride concentration; Increased expression of fatty acid synthesis proteins (FAS, ACC1, SCD1).[9] |

| HSD17B13 Knockout on High-Fat Diet (Mouse) | No difference in hepatic triglycerides or steatosis scores compared to wild-type.[10] |

Table 2: Conflicting results from preclinical mouse models studying HSD17B13 function.

Pharmacological Inhibition

The development of selective HSD17B13 inhibitors allows for a more direct assessment of the therapeutic hypothesis. BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13.[12] In vitro studies using this inhibitor have begun to clarify the effects of blocking HSD17B13's enzymatic activity.

| Experimental System | Treatment | Key Quantitative Effects |

| Human and Mouse Hepatocytes (in vitro) | Lipotoxic stress (palmitic acid) + BI-3231 | Significantly decreased triglyceride accumulation. |

| Human and Mouse Hepatocytes (in vitro) | BI-3231 | Increased mitochondrial respiratory function. |

Table 3: In vitro effects of the HSD17B13 inhibitor BI-3231 on hepatocyte lipid metabolism. Data from multiple sources.[13]

Emerging Mechanisms: Beyond Triglycerides

Recent research suggests the protective effects of HSD17B13 inhibition may extend beyond simple triglyceride accumulation.

-

Phospholipid Metabolism: The rs72613567 variant has been associated with increased concentrations of hepatic phospholipids, including phosphatidylcholines and phosphatidylethanolamines, which are crucial for lipid droplet membrane integrity.[1]

-

Pyrimidine Catabolism: A study linked the protection from fibrosis conferred by the rs72613567 variant to decreased pyrimidine catabolism, suggesting a novel mechanism of action.[14]

Key Experimental Protocols

HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to quantify the enzymatic activity of HSD17B13 and to assess the impact of genetic variants or inhibitors.

Methodology:

-

Cell Culture & Transfection: HEK293 cells are transiently transfected with plasmids encoding wild-type HSD17B13, a mutant variant, or an empty vector control.

-

Substrate Addition: After 24 hours, the culture medium is replaced with medium containing all-trans-retinol (e.g., 2-5 µM). Cells are incubated for 6-8 hours.

-

Retinoid Extraction: Cells and media are harvested. Retinoids are extracted using a solvent partition method (e.g., with hexane).

-

Quantification: The extracted retinoids (retinol, retinaldehyde, retinoic acid) are separated and quantified by High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Enzymatic activity is calculated based on the amount of retinaldehyde produced, normalized to total protein concentration, and expressed relative to the control.[15]

In Vitro Hepatocyte Lipotoxicity Model

This model simulates the cellular stress of NAFLD and is used to test the efficacy of HSD17B13 inhibitors.

Methodology:

-

Cell Culture: Plate hepatocytes (e.g., L02, HepG2, or primary hepatocytes) in appropriate culture vessels.

-

Induction of Lipotoxicity: Treat cells with a high concentration of free fatty acids (e.g., 400 µM oleic acid or palmitic acid) for 24 hours to induce lipid droplet accumulation and cellular stress.

-

Inhibitor Treatment: Co-incubate or pre-incubate cells with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.

-

Endpoint Analysis:

-

Lipid Accumulation: Fix cells and stain for neutral lipids using Nile Red or Oil Red O. Quantify lipid content via fluorescence microscopy or by extracting and measuring intracellular triglycerides.[8]

-

Cell Viability: Assess cytotoxicity using assays such as MTT or LDH release.

-

Gene Expression: Analyze the expression of genes related to inflammation and fibrosis (e.g., IL-6, TNFα, COL1A1) by qPCR.

-

AAV-Mediated HSD17B13 Overexpression in Mice

This in vivo model is used to study the pathogenic role of elevated HSD17B13 levels.

Methodology:

-

Vector Administration: Inject mice (e.g., C57BL/6) via the tail vein with an adeno-associated virus serotype 8 (AAV8) vector carrying the Hsd17b13 gene or a control vector (e.g., AAV8-GFP). AAV8 has a strong tropism for the liver.

-

Dietary Challenge: Place mice on a high-fat diet (HFD) for a specified period (e.g., 6-12 weeks) to induce metabolic stress.

-

Monitoring: Monitor body weight and food intake. Collect blood periodically to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as plasma lipids.

-

Terminal Analysis: At the end of the study, harvest liver tissue for:

-

Histology: H&E and Sirius Red staining to assess steatosis and fibrosis.

-

Biochemical Analysis: Measure hepatic triglyceride and cholesterol content.

-

Gene/Protein Expression: Analyze levels of HSD17B13 and markers of lipogenesis, inflammation, and fibrosis.[8]

-

Conclusion and Future Outlook

The inhibition of HSD17B13 represents a highly promising, genetically validated strategy for the treatment of NAFLD and NASH. While its precise physiological role is still being fully elucidated, the strong protective effect of loss-of-function mutations in humans provides a compelling rationale for its therapeutic targeting. Pharmacological inhibitors have successfully demonstrated the ability to reduce hepatocyte lipid accumulation in vitro. Future research will need to bridge the gap between the conflicting preclinical mouse data and the clear human genetic evidence, further define the enzyme's endogenous substrates, and progress potent, selective inhibitors into clinical trials to validate their efficacy in patients with chronic liver disease.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. pnas.org [pnas.org]

- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HSD17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde. This activity is implicated in hepatic lipid metabolism and inflammation. This technical guide provides an in-depth analysis of the effect of inhibiting HSD17B13's retinol dehydrogenase activity, with a focus on the well-characterized inhibitor BI-3231 as a primary example, due to the lack of publicly available data on a compound designated as "Hsd17B13-IN-26." This document details the quantitative effects of inhibition, experimental protocols for assessing RDH activity, and the signaling pathways influenced by HSD17B13.

Introduction to HSD17B13 and its Retinol Dehydrogenase Function

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcohol-related liver disease, and hepatocellular carcinoma.[2] One of the key enzymatic functions of HSD17B13 is the NAD+-dependent oxidation of retinol (Vitamin A) to retinaldehyde, the first and rate-limiting step in retinoic acid synthesis.[3] Retinoids are crucial regulators of gene expression and are involved in various cellular processes, including lipid metabolism and inflammation.[2] The retinol dehydrogenase activity of HSD17B13 links the enzyme to these critical pathways in the liver.[1][3]

Quantitative Analysis of HSD17B13 Inhibition

While information on "this compound" is not available in the public domain, research on other potent and selective inhibitors provides valuable insights into the therapeutic potential of targeting HSD17B13's retinol dehydrogenase activity. BI-3231 is a well-characterized, potent, and selective inhibitor of HSD17B13.[4][5][6]

The inhibitory potency of BI-3231 against HSD17B13 has been quantified using various substrates, including retinol. The following table summarizes the available quantitative data for BI-3231 and other inhibitors.

| Inhibitor | Target | Substrate | IC50 | Reference |

| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | [4] |

| Mouse HSD17B13 | Estradiol | 14 nM | [4] | |

| Human HSD17B13 | Retinol | 2.4 ± 0.1 µM | [5] | |

| HSD17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 µM | [7] |

| HSD17B13 | Leukotriene B3 | < 1 µM | [7] | |

| HSD17B13-IN-95 | HSD17B13 | Estradiol | < 0.1 µM | [8] |

Experimental Protocols for Assessing Retinol Dehydrogenase Activity

A robust and reproducible assay is critical for evaluating the efficacy of HSD17B13 inhibitors on its retinol dehydrogenase activity. A widely used method is a cell-based assay utilizing HEK293 cells transfected with an HSD17B13 expression vector.[3]

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol is adapted from Ma et al., Hepatology, 2019.[3]

Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells expressing HSD17B13.

Materials:

-

HEK293 cells

-

HSD17B13 protein expression vector

-

Empty vector (for control)

-

RDH10 expression vector (as a positive control)

-

Transfection reagent

-

Cell culture medium and supplements

-

All-trans-retinol

-

High-performance liquid chromatography (HPLC) system

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.

-

Transfect cells with the HSD17B13 expression vector, empty vector, or RDH10 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Retinol Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing all-trans-retinol (e.g., 2-5 µM).

-

Incubate the cells for 8 hours.

-

-

Sample Collection and Preparation:

-

After incubation, collect both the cells and the culture medium.

-

Lyse the cells to extract intracellular retinoids and proteins.

-

Perform a protein quantification assay on the cell lysates.

-

-

Retinoid Quantification by HPLC:

-

Extract retinoids (retinaldehyde and retinoic acid) from the cell lysates and culture medium.

-

Analyze the extracted samples using an HPLC system equipped with a suitable column and UV detector to quantify the levels of retinaldehyde and retinoic acid.

-

-

Data Analysis:

-

Normalize the levels of synthesized retinaldehyde and retinoic acid to the total protein concentration in each sample.

-

Compare the retinoid levels in cells transfected with the HSD17B13 vector to those transfected with the empty vector and the RDH10 positive control.

-

Biochemical Assay for HSD17B13 Activity

For more direct measurement of enzyme kinetics and inhibitor potency, a biochemical assay using purified recombinant HSD17B13 protein can be employed.

Objective: To measure the enzymatic activity of purified HSD17B13 and determine the IC50 of inhibitors.

Materials:

-

Purified recombinant human HSD17B13 protein.[9]

-

NAD+

-

Substrate (e.g., retinol, estradiol)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)

-

Test inhibitor (e.g., BI-3231)

-

Detection system to measure NADH production (e.g., NAD-Glo™ Assay).[10]

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and the substrate.

-

Add the purified HSD17B13 enzyme to initiate the reaction.

-

To determine inhibitor potency, pre-incubate the enzyme with varying concentrations of the test inhibitor before adding the substrate.

-

Monitor the production of NADH over time using a luminescent or fluorescent plate reader.

-

Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.

Signaling Pathways and Biological Context

The retinol dehydrogenase activity of HSD17B13 is integrated into a complex network of signaling pathways that regulate hepatic lipid metabolism and inflammation.

HSD17B13's retinol dehydrogenase activity leads to the production of retinoic acid, a ligand for nuclear receptors RAR/RXR, which in turn regulate the expression of genes involved in lipid homeostasis.[2] Furthermore, HSD17B13, particularly through its dimerization and formation of liquid-liquid phase separations (LLPS), promotes the biosynthesis of platelet-activating factor (PAF).[11][12] PAF, through its receptor (PAFR) and the STAT3 signaling pathway, upregulates fibrinogen expression, leading to increased leukocyte adhesion and hepatic inflammation.[11][12]

The characterization of a novel HSD17B13 inhibitor targeting its retinol dehydrogenase activity typically begins with in vitro biochemical assays to determine its potency (IC50) using purified enzyme. This is followed by cell-based assays to confirm its activity in a cellular context by measuring the reduction in retinol metabolite production. Subsequent experiments can then explore the downstream consequences of this inhibition on gene expression and other cellular functions.

Conclusion

Inhibition of the retinol dehydrogenase activity of HSD17B13 represents a promising therapeutic strategy for the treatment of chronic liver diseases. The availability of potent and selective inhibitors like BI-3231, coupled with robust experimental protocols, provides the necessary tools for researchers and drug developers to further investigate the role of HSD17B13 in liver pathophysiology and to advance novel therapeutics towards clinical application. Future research should focus on elucidating the full spectrum of HSD17B13's substrates and its precise role in the intricate network of hepatic metabolic and inflammatory pathways.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. origene.com [origene.com]

- 10. enanta.com [enanta.com]

- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing HSD17B13 Inhibition: A Technical Guide to Modulated Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As a liver-specific, lipid droplet-associated protein, HSD17B13 plays a pivotal role in hepatic lipid and retinol metabolism. While public domain information on the specific inhibitor "Hsd17B13-IN-26" is not available, this guide focuses on the cellular pathways modulated by the inhibition or loss-of-function of HSD17B13, reflecting the therapeutic mechanism of such a compound. Genetic studies have robustly shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, validating its potential for therapeutic intervention.[1][2][3] This document provides an in-depth overview of the key pathways, quantitative data from relevant studies, and detailed experimental protocols to support ongoing research and development efforts.

Core Cellular Pathways Modulated by HSD17B13

HSD17B13 is intrinsically linked to several key cellular processes within the hepatocyte. Its inhibition is expected to reverse or mitigate the pathological effects associated with its overexpression in NAFLD.

Hepatic Lipogenesis and Lipid Droplet Dynamics

Overexpression of HSD17B13 is associated with increased size and number of lipid droplets (LDs) in hepatocytes.[3] It participates in a positive feedback loop with Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][4] The liver X receptor α (LXRα) can induce HSD17B13 expression in an SREBP-1c-dependent manner.[4][5] In turn, HSD17B13 promotes the maturation of SREBP-1c, amplifying the lipogenic signal and contributing to lipid accumulation.[1][4] Furthermore, HSD17B13 acts as a binding protein for adipose triglyceride lipase (ATGL), facilitating the interaction between CGI-58 and ATGL on lipid droplets, which influences lipolysis.[6]

Retinol Metabolism

HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[3][5][6] This function is crucial as hepatic retinoid levels are inversely correlated with NAFLD severity.[3] Loss-of-function variants of HSD17B13 lead to a loss of this enzymatic activity.[3] This contrasts with the patatin-like phospholipase domain-containing protein 3 (PNPLA3) I148M variant, which impairs the release of retinyl esters from hepatic stellate cells (HSCs), leading to retinol retention.[3] The inhibition of HSD17B13's RDH activity is a key mechanism by which it may confer protection against liver disease.

Inflammation and Hepatocyte Injury

Elevated HSD17B13 levels are linked to hepatocyte injury and inflammation. In cellular models, overexpression of HSD17B13 led to increased mRNA levels of pro-inflammatory markers such as Interleukin 6 (IL-6), C-X-C motif chemokine ligand 3 (CXCL3), and Transforming growth factor-beta 1 (TGF-β1).[7] This suggests that HSD17B13 contributes to the inflammatory environment characteristic of NASH, potentially through an IL-6 dependent pathway.[7] Consequently, inhibiting HSD17B13 is expected to reduce the expression of these inflammatory mediators.

Quantitative Data Summary

The protective effects of HSD17B13 loss-of-function have been quantified in numerous human genetic studies. The rs72613567:TA variant is a well-characterized splice variant that results in a truncated, non-functional protein.[2]

Table 1: Association of HSD17B13 rs72613567:TA Variant with Risk of Liver Disease

| Population Cohort | Condition | Risk Reduction (Heterozygotes) | Risk Reduction (Homozygotes) | Citation |

|---|---|---|---|---|

| European & Hispanic | Alcoholic Liver Disease (ALD) | 42% | 53% | [6][8] |

| European & Hispanic | Non-alcoholic Fatty Liver Disease (NAFLD) | 17% | 30% |[6][8] |

Table 2: Effect of HSD17B13 Variants on Liver Enzymes and Disease Severity

| Variant | Effect | Observation | Citation |

|---|---|---|---|

| rs72613567:TA | Reduced Liver Enzymes | Associated with lower Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. | [1][6][8] |

| rs72613567:TA | Reduced NASH Odds | Associated with lower odds of non-alcoholic steatohepatitis (NASH) in multi-ethnic Asian cohorts. | [9] |

| rs72613567:TA | Reduced Hepatocyte Ballooning | Associated with lower grade of hepatocyte ballooning in ethnic Chinese patients. | [9] |

| rs6834314:G | Reduced NASH Odds | Associated with lower odds of NASH in multi-ethnic Asian cohorts. |[9] |

Experimental Protocols & Methodologies

Investigating the cellular pathways modulated by HSD17B13 inhibition involves a range of molecular and cellular biology techniques.

Cell Culture and Transfection

-

Cell Lines: Human hepatoma cell lines such as HepG2, Huh7, or L02 are commonly used.[5][7] Human hepatic stellate cells (HSCs), like LX2, are used for co-culture experiments to study fibrosis.[10]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.

-

Transfection: To study the effects of overexpression, plasmids containing full-length or truncated HSD17B13 cDNA are transfected into cells using standard lipid-based transfection reagents (e.g., Lipofectamine). For knockdown studies, small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting HSD17B13 are used.

-

Lipid Loading: To mimic steatotic conditions, cells are often treated with oleic acid (e.g., 400 µM for 24 hours) to induce lipid droplet formation.[2]

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify mRNA expression levels of HSD17B13 and downstream pathway targets (e.g., IL-6, TGF-β1, Col1a1).

-

Protocol:

-

RNA Extraction: Total RNA is isolated from cultured cells or liver tissue using a TRIzol-based method or commercial kits.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The qRT-PCR reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB). The relative expression is calculated using the 2-ΔΔCt method.

-

Genotyping Assay

-

Objective: To identify HSD17B13 variants like rs72613567 in patient cohorts.

-

Protocol:

-

DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples.

-

Genotyping: TaqMan probe-based assays are commonly used. The assay consists of a genotyping master mix, a specific probe assay mix for the target SNP (e.g., C_15875080_10 for HSD17B13), and ~40 ng of genomic DNA.[11]

-

Analysis: The reaction is run on a real-time PCR instrument, and genotypes are determined by the allelic discrimination software.

-

Workflow for Assessing HSD17B13 Inhibitor Efficacy

The following workflow can be used to test a novel inhibitor like this compound.

Conclusion

Inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of NAFLD and NASH. The mechanism of action is multifaceted, involving the modulation of hepatic lipogenesis through the SREBP-1c pathway, the alteration of retinol metabolism via its retinol dehydrogenase activity, and the suppression of pro-inflammatory signaling cascades. By down-regulating these key pathways, HSD17B13 inhibitors can potentially halt the progression from simple steatosis to more advanced liver disease. The data from human genetic studies provide a strong rationale for the continued development of targeted therapeutics, such as small molecule inhibitors and RNAi agents, aimed at this critical lipid droplet-associated protein.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13: A Promising Therapeutic Target for NAFLD and NASH - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity. This technical guide provides an in-depth overview of HSD17B13's role in NAFLD/NASH pathogenesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Its expression is significantly upregulated in patients with NAFLD.[2][3] While its precise physiological functions are still under investigation, compelling evidence points to its involvement in lipid metabolism, particularly retinol metabolism, and the progression of liver disease.[4][5]

The discovery that genetic variants leading to a loss of HSD17B13 function protect against chronic liver diseases has been a significant breakthrough.[4][6] Unlike other genetic variants that increase the risk of NAFLD, the protective nature of HSD17B13 loss-of-function mutations makes it an attractive target for therapeutic intervention.[7]

Genetic Validation of HSD17B13 as a Therapeutic Target

Multiple genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are associated with a reduced risk of NAFLD and NASH. The most well-characterized variant is rs72613567, a splice variant that leads to a truncated, inactive protein.[4][5]

| Genetic Variant | Association with Liver Disease | Odds Ratio (OR) / Risk Reduction | Population | Citation |

| rs72613567 (TA allele) | Reduced risk of NAFLD and NASH cirrhosis (heterozygotes) | 17% (95% CI 8–25) and 26% (95% CI 7–40) | European descent | [4] |

| rs72613567 (TA allele) | Reduced risk of NAFLD and NASH cirrhosis (homozygotes) | 30% (95% CI 13–43) and 49% (95% CI 15–69) | European descent | [4] |

| rs72613567 (TA allele) | Reduced risk of alcoholic liver disease (heterozygotes) | 42% | European | [8] |

| rs72613567 (TA allele) | Reduced risk of alcoholic liver disease (homozygotes) | 53% | European | [8] |

| rs72613567 (TA allele) | Reduced risk of alcoholic cirrhosis (heterozygotes) | 42% | European | [8] |

| rs72613567 (TA allele) | Reduced risk of alcoholic cirrhosis (homozygotes) | 73% | European | [8] |

| rs9992651 | Reduced development of NAFLD | 0.74 (95% CI 0.671–0.826) | Mixed | [4][6] |

| rs13118664 | Reduced development of NAFLD | 0.74 (95% CI 0.667–0.821) | Mixed | [4][6] |

Mechanism of Action: Signaling Pathways and Molecular Interactions

HSD17B13's pathogenic role in NAFLD is believed to be multifaceted, involving the regulation of lipid metabolism and pro-inflammatory pathways. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][4] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[1]

Recent evidence also suggests that HSD17B13 can activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through a TGF-β1-dependent mechanism.[5][9] The enzyme's retinol dehydrogenase activity is also implicated in its function, as altered retinoid metabolism is linked to NAFLD pathogenesis.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]

Preclinical Efficacy of HSD17B13 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Residing on the surface of lipid droplets within hepatocytes, this enzyme is implicated in the progression of liver disease. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3][4][5] This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity to replicate this protective phenotype. This technical guide provides a comprehensive overview of the preclinical data on the efficacy of various HSD17B13 inhibitory modalities, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy of HSD17B13 Inhibitors

The preclinical evaluation of HSD17B13 inhibitors has primarily involved antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and small molecule inhibitors. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Efficacy of HSD17B13 Antisense Oligonucleotides (ASOs) in a NASH Mouse Model

| Parameter | Vehicle Control | HSD17B13 ASO (10 mpk) | HSD17B13 ASO (25 mpk) | HSD17B13 ASO (50 mpk) | Reference |

| Hepatic Hsd17b13 mRNA Reduction | - | 80% | 94% | 98% | [6][7] |

| Hepatic Steatosis Score | Markedly elevated | Significantly modulated | Significantly modulated | Significantly modulated | [6][7] |

| Hepatic Fibrosis | No significant change | No significant change | No significant change | No significant change | [6][7] |

Data from a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced mouse model of NASH.[6][7]

Table 2: Efficacy of HSD17B13 siRNA (ALN-HSD) in a Phase 1 Study in NASH Patients

| Parameter | Placebo | ALN-HSD (25 mg) | ALN-HSD (200 mg) | ALN-HSD (400 mg) | Reference |

| Median Change in HSD17B13 mRNA at 6 months | +4.7% | -39.8% | -71.4% | -78.3% | [8] |

| Median Change in HSD17B13 mRNA at 12 months | -1.1% (n=3) | -30.6% (n=10, 200mg dose) | - | - | [8] |

| NAFLD Activity Score (NAS) | Numerically lower vs. baseline | Numerically lower vs. placebo | Numerically lower vs. placebo | Numerically lower vs. placebo | [8] |

| Fibrosis Stage | Numerically lower vs. baseline | Numerically lower vs. placebo | Numerically lower vs. placebo | Numerically lower vs. placebo | [8] |

Table 3: In Vitro Efficacy of the Small Molecule Inhibitor BI-3231

| Parameter | Control (Palmitic Acid-induced Lipotoxicity) | BI-3231 Treatment | Cell Type | Reference |

| Triglyceride Accumulation | Significantly increased | Significantly decreased | HepG2 cells, Primary mouse hepatocytes | [9][10] |

| Mitochondrial Respiration | Impaired | Increased | HepG2 cells, Primary mouse hepatocytes | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols cited in the studies of HSD17B13 inhibitors.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Mouse Model of NASH

This is a widely used rodent model to induce NASH with fibrosis, recapitulating key features of the human disease.[11][12][13]

-

Animal Strain: C57BL/6J mice are commonly used.[11]

-

Diet: The CDAHFD typically consists of 60 kcal% fat and is deficient in choline and contains 0.1% methionine by weight.[11] Control groups are fed a standard or low-fat diet.

-

Duration: A feeding period of 6 to 14 weeks is generally sufficient to induce hepatic steatosis, inflammation, and fibrosis.[11][13]

-

Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Dosing of Therapeutics:

-

Endpoint Analysis:

-

Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis quantification.[12] Oil Red O staining can be used on frozen sections to visualize lipid accumulation.[12]

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.[12]

-

Gene Expression Analysis: Hepatic tissue is collected for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of Hsd17b13 and markers of inflammation and fibrosis.[6][7]

-

In Vitro Lipotoxicity Model

This model is used to assess the direct protective effects of HSD17B13 inhibitors on hepatocytes.

-

Cell Lines: Human hepatoma cell lines (e.g., HepG2) or primary mouse hepatocytes are utilized.[9]

-

Induction of Lipotoxicity: Cells are exposed to palmitic acid to induce cellular stress and lipid accumulation, mimicking lipotoxic conditions in NASH.[9]

-

Treatment: The HSD17B13 inhibitor (e.g., BI-3231) is co-incubated with the lipotoxic agent.[9]

-

Endpoint Analysis:

-

Triglyceride Content: Cellular triglyceride levels are quantified to assess lipid accumulation.[9]

-

Cell Viability and Proliferation: Assays are performed to measure the impact on cell health.[9]

-

Mitochondrial Function: Mitochondrial respiration is assessed to determine the effects on cellular metabolism.[9]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: HSD17B13 Signaling Pathway in Hepatocytes.

Caption: Preclinical Experimental Workflow for HSD17B13 Inhibitors.

Conclusion

The preclinical data strongly support the therapeutic potential of inhibiting HSD17B13 for the treatment of NAFLD and NASH. Both oligonucleotide-based approaches and small molecule inhibitors have demonstrated target engagement and beneficial effects on key pathological features of the disease in various models. While ASO-mediated inhibition has shown a significant impact on hepatic steatosis in mouse models, the effects on fibrosis are less clear, highlighting the complexities of translating preclinical findings.[6][7] Early clinical data with an siRNA therapeutic are promising, showing dose-dependent target knockdown and favorable trends in disease biomarkers.[8] The small molecule inhibitor BI-3231 has shown efficacy in in vitro models of lipotoxicity.[9][10]

The signaling pathways involving HSD17B13 point to its role in lipid and retinol metabolism, with a potential feedback loop involving SREBP-1c.[1][14][15] Future preclinical studies should continue to elucidate the precise mechanisms of HSD17B13 action and explore the long-term efficacy and safety of different inhibitory modalities. The use of robust and translatable animal models, such as the CDAHFD model, will be critical in advancing HSD17B13 inhibitors towards clinical application for patients with progressive liver disease.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]

- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

Methodological & Application

Application Notes and Protocols for HSD17B13-IN-26 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3] HSD17B13 catalyzes the conversion of various lipid substrates, such as estradiol and retinol, utilizing NAD+ as a cofactor.[3][4] The development of potent and selective inhibitors of HSD17B13 is a key strategy for therapeutic intervention.

These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-26, a novel inhibitor of HSD17B13. The described assays include a biochemical assay to determine the direct inhibitory effect on the enzyme and a cell-based assay to assess its activity in a cellular context.

HSD17B13 Signaling Pathway and Inhibition

HSD17B13 is involved in hepatic lipid metabolism. It acts as a retinol dehydrogenase, converting retinol to retinaldehyde.[4][5] This enzymatic activity is dependent on the presence of its cofactor, NAD+. By inhibiting HSD17B13, compounds like this compound can modulate downstream signaling and lipid metabolism, which is a potential therapeutic approach for liver diseases.

Figure 1: HSD17B13 enzymatic activity and inhibition.

Data Presentation

Table 1: Biochemical Activity of this compound

| Assay Type | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. HSD17B11 |

| Biochemical | Estradiol | 85 | 42 | >100-fold |

| Biochemical | Leukotriene B₄ | 92 | 48 | >100-fold |

| Biochemical | Retinol | 78 | 39 | >95-fold |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) |

| HepG2 | Retinol Dehydrogenase | 150 | >50 |

| HEK293 (overexpressing HSD17B13) | Retinol Dehydrogenase | 135 | >50 |

Experimental Protocols

Biochemical Assay: HSD17B13 NAD(P)H-Glo™ Assay

This protocol describes a bioluminescent assay to measure the inhibitory activity of this compound on purified HSD17B13 enzyme by quantifying the amount of NADH produced.

Figure 2: Workflow for the HSD17B13 biochemical assay.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Substrate (e.g., β-estradiol, leukotriene B₄, or all-trans-retinol)

-

NAD⁺

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3]

-

NAD(P)H-Glo™ Detection System (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a master mix containing HSD17B13 enzyme (final concentration 50-100 nM), substrate (e.g., 10-50 µM β-estradiol), and NAD⁺ (500 µM) in assay buffer.[3][6] Add 10 µL of this master mix to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.[7] Add 15 µL of the detection reagent to each well.

-

Signal Stabilization: Incubate the plate in the dark at room temperature for 40-60 minutes to allow the luminescent signal to stabilize.[7]

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay measures the ability of this compound to inhibit the retinol dehydrogenase activity of HSD17B13 in cells.[4][8]

Figure 3: Workflow for the HSD17B13 cellular assay.

Materials:

-

HEK293 or HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

HSD17B13 expression plasmid

-

Transfection reagent

-

This compound

-

All-trans-retinol

-

Phosphate-Buffered Saline (PBS)

-

Reagents for retinoid extraction (e.g., hexane, ethanol)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Cell Culture and Transfection: Seed HEK293 cells in 24-well plates. The following day, transfect the cells with an HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent.[8]

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for 1-2 hours.

-

Substrate Addition: Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[8]

-

Incubation: Incubate the cells for 6-8 hours at 37°C.[8]

-

Sample Collection: Harvest the cells and the culture medium.

-

Retinoid Extraction: Extract retinoids from the cell lysates and culture medium using an appropriate organic solvent like hexane.

-

Quantification: Separate and quantify the levels of retinaldehyde and retinoic acid using normal-phase HPLC.[4]

-

Data Analysis: Normalize the production of retinaldehyde and retinoic acid to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to cell death.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition and determination of potency (IC₅₀), while the cellular assay confirms the activity of the compound in a more physiologically relevant context and determines its cellular efficacy (EC₅₀). These assays are essential for the preclinical evaluation of novel HSD17B13 inhibitors for the potential treatment of chronic liver diseases.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 | Abcam [abcam.com]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 6. academic.oup.com [academic.oup.com]

- 7. promega.com [promega.com]

- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Hsd17B13-IN-26 Activity

For Researchers, Scientists, and Drug Development Professionals